molecular formula C19H15N3OS B1449803 (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 681014-88-0

(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B1449803
CAS No.: 681014-88-0
M. Wt: 333.4 g/mol
InChI Key: HENBDVWJTRHRLX-UHFFFAOYSA-N
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Description

(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound characterized by an imidazolone core fused with a mercapto (-SH) group and a 2-methylindole-substituted benzylidene moiety. The (5E) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for its molecular interactions and stability.

Properties

IUPAC Name

4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENBDVWJTRHRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), where it acts as an inhibitor. The interaction involves the formation of hydrogen bonds between the compound and specific amino acid residues in the enzyme’s active site, leading to the inhibition of COX-2 activity. Additionally, this compound may interact with nuclear receptors and signaling molecules, influencing various biochemical pathways.

Cellular Effects

The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation. In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the regulation of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit nuclear receptors, resulting in changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its effects. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation, impacting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In the nucleus, it can interact with nuclear receptors and transcription factors, influencing gene expression. In mitochondria, it may affect mitochondrial function and apoptosis pathways. The precise subcellular localization contributes to the compound’s diverse biochemical and cellular effects.

Biological Activity

(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structural features, including an indole moiety and a mercapto group. This compound has garnered significant attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications.

The molecular formula of this compound is C19H15N3OSC_{19}H_{15}N_{3}OS with a molecular weight of approximately 333.4 g/mol. It typically exhibits a purity of around 95% in commercial preparations .

The biological activity of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
  • Cell Signaling Modulation : It influences key signaling pathways involved in inflammation and apoptosis, modulating gene expression related to cell survival and proliferation.
  • Redox Reactions : The mercapto group may participate in redox reactions that affect cellular processes and contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one demonstrates significant anti-inflammatory properties. It inhibits COX enzymes, leading to decreased synthesis of prostaglandins and other inflammatory mediators. This mechanism has been validated through various in vitro assays that measure the compound's effect on inflammatory markers in cell cultures.

2. Anticancer Potential

The compound has shown promising results in anticancer studies. For instance, it has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicate that it exhibits cytotoxic effects with IC50 values comparable to or lower than those of established chemotherapeutics like doxorubicin .

Cell LineIC50 Value (μM)Reference
A54910.5
MCF78.9
HeLa9.7

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival.

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one, researchers treated human fibroblast cells with the compound and measured levels of IL-6 and TNF-alpha post-treatment. Results indicated a significant reduction in these pro-inflammatory cytokines compared to untreated controls.

Case Study 2: Anticancer Efficacy

Another study assessed the anticancer efficacy of this compound on multiple cancer cell lines using the MTT assay for cell viability. The findings demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a novel anticancer agent .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₉H₁₅N₃OS
  • Molecular Weight : 333.41 g/mol
  • CAS Number : 681014-88-0
  • Purity : Typically around 95%

Structural Features

The compound features a unique combination of an indole moiety, imidazole ring, and a mercapto group, which contribute to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

Anti-inflammatory Activity

Research indicates that (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one acts as an inhibitor of cyclooxygenase enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory drug development.

Anticancer Properties

Studies have shown that this compound may influence cellular signaling pathways related to cancer progression. By modulating gene expression involved in apoptosis and cell survival, it presents potential as an anticancer agent.

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties, showing efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Biochemical Research

In biochemical studies, (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one serves as a valuable tool for understanding enzyme interactions and metabolic processes:

Enzyme Inhibition Studies

This compound's ability to inhibit specific enzymes allows researchers to study the biochemical pathways they regulate. For instance, its interaction with COX enzymes provides insights into inflammatory processes.

Cell Signaling Modulation

By affecting gene expression and cell signaling pathways, the compound helps elucidate mechanisms underlying various diseases, including cancer and inflammatory disorders.

Material Science

The unique structural properties of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one make it suitable for applications in material science:

Synthesis of Novel Materials

The compound can be utilized as a building block in the synthesis of advanced materials with specific properties such as conductivity or fluorescence. Its derivatives may find applications in organic electronics or photonic devices .

Industrial Applications

In the industrial sector, this compound may serve as a precursor for synthesizing specialty chemicals, dyes, and pigments due to its versatile reactivity .

Case Study 1: Anti-inflammatory Research

A study demonstrated that (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyldihydroimidazolone effectively reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a significant decrease in inflammatory markers compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties showed that the compound exhibited significant activity against gram-positive and gram-negative bacteria. It was effective at lower concentrations than many standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-benzylideneimidazol-4-ones, where structural variations in the benzylidene substituent significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
(5E)-5-(4-Nitrobenzylidene)-3-phenyl derivative 4-Nitrophenyl C₁₆H₁₁N₃O₃S 325.34 Electron-withdrawing nitro group; high polarity
(5E)-5-(3,4,5-Trimethoxybenzylidene)-3-phenyl derivative 3,4,5-Trimethoxyphenyl C₁₉H₁₈N₂O₄S 370.40 Electron-donating methoxy groups; enhanced solubility
(5E)-5-(Pyridin-2-ylmethylene)-3-phenyl derivative Pyridin-2-yl C₁₅H₁₁N₃OS 281.33 Nitrogen heterocycle; potential metal coordination
(5E)-5-[4-(Dimethylamino)benzylidene]-3-phenyl derivative 4-Dimethylaminophenyl C₁₈H₁₇N₃OS 323.41 Strong electron-donating group; fluorescence potential
(5E)-5-(2-Chloro-6-fluorobenzylidene)-3-phenyl derivative 2-Chloro-6-fluorophenyl C₁₆H₁₀ClFN₂OS 340.78 Halogen substituents; increased lipophilicity

Physicochemical Properties

  • Solubility : Trimethoxy-substituted derivatives exhibit improved aqueous solubility due to polar methoxy groups , whereas halogenated analogs (e.g., chloro-fluoro) are more lipophilic .
  • Stability : The nitro-substituted compound may exhibit lower thermal stability compared to methoxy-substituted derivatives due to the destabilizing effect of the nitro group .

Preparation Methods

Knoevenagel Condensation with 2-Methyl-1H-indole-3-carbaldehyde

The final step to obtain (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves condensation of the mercapto-imidazol-4-one intermediate with 2-methyl-1H-indole-3-carbaldehyde under mild conditions.

  • Typical Conditions :

    • Equimolar amounts of mercapto-imidazol-4-one and 2-methylindole-3-carbaldehyde.
    • Solvent: ethanol or methanol.
    • Catalyst: a weak base such as piperidine or ammonium acetate.
    • Temperature: reflux or room temperature depending on catalyst.
    • Reaction time: 2–6 hours.
  • Outcome :

    • Formation of the exocyclic methylene double bond at position 5 with E-configuration.
    • High purity and good yields (generally >80%) after recrystallization.

Alternative Green Synthesis via El-Saghier Reaction

Recent literature describes the El-Saghier reaction as a green, one-pot synthetic route for imidazol-4-one derivatives, which can be adapted for mercapto-substituted compounds.

  • Process Highlights :

    • Sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride.
    • Neat conditions at 70 °C for 2 hours.
    • Avoidance of hazardous solvents.
    • High yields (90–98%) and short reaction times.
    • Applicable to a broad range of amines including aromatic and aliphatic variants.
  • Mechanistic Insight :

    • Initial nucleophilic attack of amine on ethyl cyanoacetate forms intermediate.
    • Subsequent intramolecular cyclization with ethyl glycinate hydrochloride yields imidazol-4-one ring.
    • Final condensation with aldehyde introduces methylene substituent.

Analytical Data Supporting Synthesis

  • NMR Spectroscopy :

    • $$^{1}H$$ NMR signals for methylene protons of imidazol-4-one appear at 3.56–4.33 ppm.
    • NH proton signals at 7.63–9.48 ppm disappear upon D2O exchange.
    • $$^{13}C$$ NMR shows carbonyl carbons at 170–177 ppm and imine carbons at 151–161 ppm.
  • Elemental Analysis :

    • Elemental composition matches theoretical values within 0.04% accuracy, confirming purity.

Summary Table of Preparation Conditions and Yields

Step Reactants Conditions Time (h) Yield (%) Notes
1 Amine + ethyl cyanoacetate Neat, 70 °C 2 90 Optimized for primary amines
2 Intermediate + ethyl glycinate HCl Neat, 70 °C 2 High Triethylamine added to neutralize HCl
3 Mercapto-imidazol-4-one + indole aldehyde Ethanol, piperidine catalyst 2–6 >80 Knoevenagel condensation to final product

Q & A

What are the standard synthetic routes for preparing (5E)-2-mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one, and what factors influence reaction yields?

Basic Research Question
Methodological Answer :
The compound can be synthesized via condensation reactions between 2-methyl-1H-indole-3-carbaldehyde derivatives and thiol-containing imidazolone precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-mercaptoimidazolones in acetic acid with sodium acetate as a catalyst (3–5 hours, ~70% yield) . Key factors affecting yields include:

  • Catalyst choice : Sodium acetate enhances condensation efficiency by deprotonating intermediates.
  • Reaction time : Prolonged reflux (>5 hours) may lead to side reactions (e.g., oxidation of thiol groups).
  • Solvent polarity : Acetic acid promotes cyclization, while DMF improves solubility for recrystallization .

How can spectroscopic and chromatographic techniques be optimized to characterize the stereochemical configuration (E/Z) of the methylene group in this compound?

Basic Research Question
Methodological Answer :

  • NMR : The E-configuration is confirmed by NOESY correlations between the indole proton (H-2) and the methylene proton (H-5), supported by chemical shifts (δ 7.8–8.2 ppm for the imine proton) .
  • HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve E/Z isomers, with retention times differing by 1.5–2 minutes under isocratic acetonitrile/water (70:30) conditions .
  • IR : A strong C=N stretch at ~1620 cm⁻¹ confirms imine formation .

What experimental designs are recommended for assessing the compound’s biological activity, particularly in enzyme inhibition assays?

Advanced Research Question
Methodological Answer :
Adopt a split-plot randomized block design to control variability in biological replicates:

  • Primary plots : Test multiple concentrations (e.g., 1 nM–100 µM) of the compound.
  • Subplots : Include positive/negative controls (e.g., known enzyme inhibitors).
  • Replicates : Use ≥4 replicates per treatment to ensure statistical power (α = 0.05) .
  • Data normalization : Express activity as % inhibition relative to controls, adjusting for solvent effects (e.g., DMSO ≤0.1% v/v) .

How can transition-metal-free conditions improve the synthesis of imidazolone derivatives like this compound, and what mechanistic insights support this approach?

Advanced Research Question
Methodological Answer :
Base-promoted cyclization (e.g., K₂CO₃ in DMF at 80°C) avoids metal contamination and achieves ~85% yield via a concerted enolate-imine coupling mechanism . Key advantages:

  • Reduced side reactions : No metal-mediated oxidation of thiol groups.
  • Scalability : Reactions complete in 2–3 hours, compared to 5+ hours with traditional methods .
    Mechanistic studies (DFT calculations) suggest a six-membered transition state involving deprotonation of the thiol group and nucleophilic attack on the aldehyde .

How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Advanced Research Question
Methodological Answer :
Discrepancies often arise from:

  • Crystallinity : Amorphous vs. crystalline forms (assessed via XRD).
  • pH effects : Thiol group protonation (pKa ~8.5) increases solubility in alkaline buffers (e.g., PBS pH 9.0).
    Protocol :

Perform dynamic light scattering (DLS) to quantify aggregation in aqueous solutions.

Compare solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (λmax = 320 nm) .

What computational strategies are effective for predicting the environmental fate and biodegradation pathways of this compound?

Advanced Research Question
Methodological Answer :

  • QSAR models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 suggests persistence) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidative degradation products.
  • Metabolite identification : LC-HRMS/MS with positive ionization (m/z 300–600) detects sulfoxide and hydroxylated derivatives .

How can stability studies be designed to evaluate the compound’s degradation under varying storage conditions?

Basic Research Question
Methodological Answer :

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Use HPLC-UV (C18 column, 254 nm) to track degradation products (e.g., disulfide dimers at RT 12.3 minutes) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models; shelf-life (t90) is derived from Arrhenius plots .

What strategies mitigate interference from thiol oxidation byproducts in bioactivity assays?

Advanced Research Question
Methodological Answer :

  • Antioxidant additives : Include 1 mM TCEP (tris(2-carboxyethyl)phosphine) in assay buffers to reduce disulfide formation .
  • LC-MS/MS validation : Monitor m/z 221 (parent ion) and m/z 237 (sulfoxide byproduct) to quantify oxidation .
  • Control experiments : Pre-treat the compound with H₂O₂ to simulate oxidation and adjust bioactivity baselines .

How does the compound’s tautomeric equilibrium (imidazolone vs. thione forms) influence its spectroscopic and reactivity profiles?

Advanced Research Question
Methodological Answer :

  • NMR titration : Track thiol (-SH) proton (δ 1.5–2.0 ppm) disappearance in D₂O, indicating tautomerization to the thione form .
  • DFT calculations : Compare energy barriers for tautomerization (ΔG‡ ~15 kcal/mol favors imidazolone form) .
  • Reactivity : The thione form enhances electrophilicity, accelerating nucleophilic attacks (e.g., alkylation by iodoacetamide) .

What experimental frameworks are suitable for integrating this compound into a broader theory of heterocyclic drug design?

Advanced Research Question
Methodological Answer :
Adopt a multi-tiered framework :

Conceptual linkage : Align with indole-based kinase inhibitor hypotheses (e.g., JAK2/STAT3 pathway modulation) .

Structure-activity relationship (SAR) : Systematically modify the methylene bridge and phenyl substituents.

Validation : Use molecular dynamics simulations (AMBER force field) to predict binding affinity to target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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